molecular formula C8H12ClNS B7829675 2-(Phenylthio)ethanamine hydrochloride

2-(Phenylthio)ethanamine hydrochloride

Cat. No. B7829675
M. Wt: 189.71 g/mol
InChI Key: ZHXISMXDCUJVCY-UHFFFAOYSA-N
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Description

2-(Phenylthio)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClNS and its molecular weight is 189.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biocidal and Corrosion Inhibition Properties

2-(Decylthio)ethanamine hydrochloride, a compound similar to 2-(Phenylthio)ethanamine hydrochloride, exhibits broad-spectrum biocidal activity against bacteria, fungi, and algae. It also has biofilm and corrosion inhibition properties, making it suitable for use in recirculating cooling water systems (Walter & Cooke, 1997).

Synthesis and Medicinal Applications

2-(Phenylthio)ethanamine serves as an intermediate in the synthesis of the Bcl-2 inhibitor ABT-263, with the synthesis process achieving an overall yield of about 61% (Zhou Youjun, 2010).

Antiamoebic Activity

Chalcones possessing N-substituted ethanamine demonstrated potential antiamoebic activity against HM1: IMSS strain of Entamoeba histolytica, offering a basis for future drug development (Zaidi et al., 2015).

Application in Synthetic Chemistry

2-(Phenylthio)ethanesulfonyl chloride, a derivative of 2-(Phenylthio)ethanamine, has been synthesized for chemical studies and reactions, demonstrating its utility in the field of synthetic chemistry (King & Khemani, 1985).

Use in Novel Chemical Synthesis

A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in pharmaceuticals, highlights the versatility of similar compounds in the synthesis of medically relevant substances (Luo et al., 2008).

properties

IUPAC Name

2-phenylsulfanylethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXISMXDCUJVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34946-13-9
Record name Ethanamine, 2-(phenylthio)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034946139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.